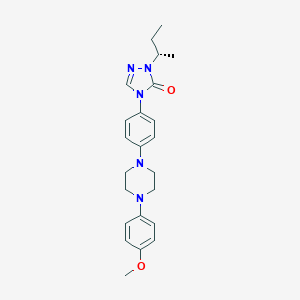

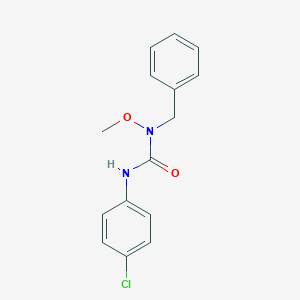

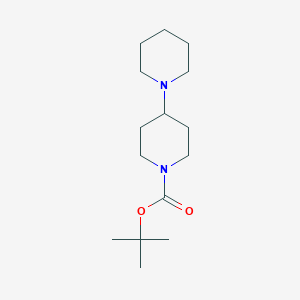

Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring, has been a subject of considerable interest due to their unique biochemical properties . Various catalysts have been employed in these reactions, including Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate .Wissenschaftliche Forschungsanwendungen

Synthesis of Diverse Piperidine Derivatives

Tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, closely related to tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate, has been used in the synthesis of various piperidine derivatives. These derivatives are synthesized via a reaction with BuLi and subsequent reactions with BrCH2CH=CRR’ compounds, yielding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These compounds are valuable synthons for preparing a wide range of piperidine derivatives (Moskalenko & Boev, 2014).

Formation of Bicyclic Systems

In another application, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone undergoes reaction with iodides of protected alcohols, leading to tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds, when treated with triethylsilane and anhydrous BiBr3, cyclize into cis-isomers of N-Boc piperidine derivatives, fused with oxygen heterocycles. This process creates stereochemically homogeneous N-unsubstituted fused bicyclic systems (Moskalenko & Boev, 2014).

Synthesis of Biologically Active Compounds

The compound has been used as an intermediate in synthesizing biologically active compounds like crizotinib. The synthesis involved using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material and converting it through various steps to produce tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (Kong et al., 2016).

Preparation for Industrial Applications

CIS-(3R,4R)-N-(TERT-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in synthesizing CP-690550 (a proteinkinase inhibitor), is prepared from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. This synthesis approach indicates potential industrial applications due to its mild conditions and high yields (Hao et al., 2011).

Use in Anion Exchange Membranes for Alkaline Fuel Cells

Poly(arylene piperidinium)s, synthesized from N-methyl-4-piperidone and bi- or terphenyl, are studied as anion exchange membranes (AEMs) in alkaline fuel cells. These membranes demonstrate excellent alkaline stability and conductivity, highlighting their potential in fuel cell technology (Olsson et al., 2018).

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

The mode of action of “Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate” is currently unknown due to the lack of specific information on its targets . The compound’s interaction with its targets and any resulting changes would be dependent on the nature of these targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Eigenschaften

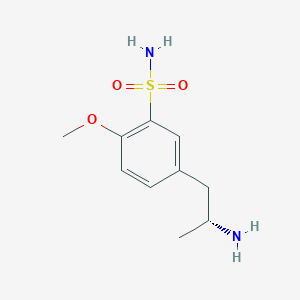

IUPAC Name |

tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-11-7-13(8-12-17)16-9-5-4-6-10-16/h13H,4-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUFAXNJXMEHBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561794 |

Source

|

| Record name | tert-Butyl [1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125541-12-0 |

Source

|

| Record name | tert-Butyl [1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate](/img/structure/B117407.png)

![2,3-dihydroxypropyl [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B117409.png)